molecular formula C25H40O4 B070640 18-(Benzyloxy)-18-oxooctadecanoic acid CAS No. 189625-51-2

18-(Benzyloxy)-18-oxooctadecanoic acid

Cat. No.: B070640
CAS No.: 189625-51-2
M. Wt: 404.6 g/mol
InChI Key: XVVPERDGHHTWJI-UHFFFAOYSA-N
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Description

18-(Benzyloxy)-18-oxooctadecanoic acid is a synthetic organic compound characterized by the presence of a benzyloxy group attached to the 18th carbon of an octadecanoic acid chain

Scientific Research Applications

18-(Benzyloxy)-18-oxooctadecanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biological systems, including its interaction with cellular membranes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “18-(Benzyloxy)-18-oxooctadecanoic acid” would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action could involve interaction with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with “18-(Benzyloxy)-18-oxooctadecanoic acid” would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on “18-(Benzyloxy)-18-oxooctadecanoic acid” would depend on the results of initial studies. If it showed promise as a potential drug, for example, further studies could be conducted to optimize its structure, improve its synthesis, and evaluate its efficacy and safety in preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-(Benzyloxy)-18-oxooctadecanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with octadecanoic acid (stearic acid).

    Introduction of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting octadecanoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.

    Oxidation: The resulting benzyloxy-substituted intermediate is then oxidized to introduce the oxo group at the 18th carbon. This oxidation can be carried out using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Benzyl alcohol, sulfuric acid, p-toluenesulfonic acid.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: 18-(Benzyloxy)-18-hydroxyoctadecanoic acid.

    Substitution: Various substituted octadecanoic acid derivatives.

Comparison with Similar Compounds

    18-(Methoxy)-18-oxooctadecanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    18-(Ethoxy)-18-oxooctadecanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.

    18-(Phenoxy)-18-oxooctadecanoic acid: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness: 18-(Benzyloxy)-18-oxooctadecanoic acid is unique due to the presence of the benzyloxy group, which can impart distinct chemical and biological properties compared to its analogs. The benzyloxy group can enhance the compound’s lipophilicity and influence its interaction with biological membranes and enzymes.

Properties

IUPAC Name

18-oxo-18-phenylmethoxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O4/c26-24(27)20-16-11-9-7-5-3-1-2-4-6-8-10-12-17-21-25(28)29-22-23-18-14-13-15-19-23/h13-15,18-19H,1-12,16-17,20-22H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVPERDGHHTWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650739
Record name 18-(Benzyloxy)-18-oxooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189625-51-2
Record name 18-(Benzyloxy)-18-oxooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18-(benzyloxy)-18-oxooctadecanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1,18-octadecanedioic acid (75 g, 0.24 mol), p-toluene sulfonic acid mono hydrate (2.27 g, 11.9 mmol) and benzyl alcohol (20.7 g, 0.19 mol) in toluene (2.75 L) was heated to reflux for 3 hr. Water was removed by azeotropic distillation during reflux. Celite (25 g) was added and the mixture was cooled to 40° C. and stirred for an additional hour. The mixture was purified by plug filtration through silica using toluene as mobile phase. Fractions containing 1,18-octadecanedioic acid mono benzyl ester was collected and the volume was reduced by vacuum distillation at 75° C. The solution was cooled to 50° C., heptane was added, and the mixture was cooled to 35° C. Upon crystallisation additional heptane was added over a period of 15 min. and finally the mixture was cooled to 10° C. for an additional hour. The product was collected by filtration, washed with heptane and dried in vacuum. Yield of 1,18-octadecanedioic acid mono benzyl ester was 34 g (35%).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
2.75 L
Type
solvent
Reaction Step One

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